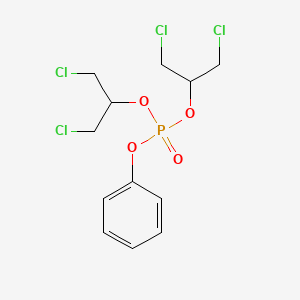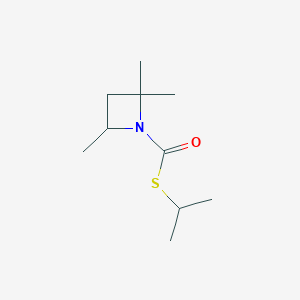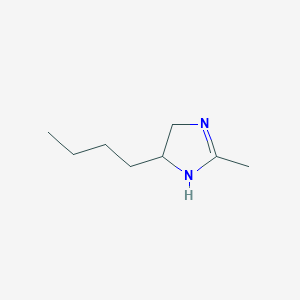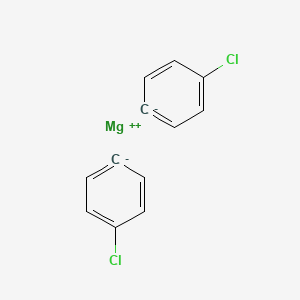
Bis(1,3-dichloropropan-2-yl) phenyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1,3-dichloropropan-2-yl) phenyl phosphate is a chemical compound with the molecular formula C6H11Cl4O4P. It is a dialkyl phosphate, which means it contains two alkyl groups attached to a phosphate group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-dichloropropan-2-yl) phenyl phosphate typically involves the reaction of 1,3-dichloropropanol with phenyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored and controlled using advanced instrumentation. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final product in the desired form.
化学反应分析
Types of Reactions
Bis(1,3-dichloropropan-2-yl) phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced to form lower oxidation states of phosphorus.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in an inert solvent like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as hydroxide ions or amines are used to replace the chlorine atoms. The reaction conditions vary depending on the nucleophile and the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphates.
科学研究应用
Bis(1,3-dichloropropan-2-yl) phenyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of Bis(1,3-dichloropropan-2-yl) phenyl phosphate involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit or activate specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Bis(1,3-dichloropropan-2-yl) hydrogen phosphate
- Bis(1,3-dichloropropan-2-yl) methyl phosphate
- Bis(1,3-dichloropropan-2-yl) ethyl phosphate
Uniqueness
Bis(1,3-dichloropropan-2-yl) phenyl phosphate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its phenyl group provides additional stability and reactivity, making it suitable for a wide range of applications in different fields.
属性
CAS 编号 |
52725-03-8 |
|---|---|
分子式 |
C12H15Cl4O4P |
分子量 |
396.0 g/mol |
IUPAC 名称 |
bis(1,3-dichloropropan-2-yl) phenyl phosphate |
InChI |
InChI=1S/C12H15Cl4O4P/c13-6-11(7-14)19-21(17,20-12(8-15)9-16)18-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI 键 |
TZDIXLVOZCTMPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OP(=O)(OC(CCl)CCl)OC(CCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14649183.png)
![1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B14649191.png)



![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate](/img/structure/B14649238.png)




